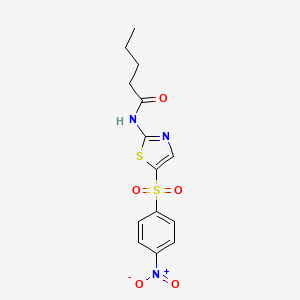

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S2/c1-2-3-4-12(18)16-14-15-9-13(23-14)24(21,22)11-7-5-10(6-8-11)17(19)20/h5-9H,2-4H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOIHMAYNZGNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base, followed by the acylation of the resulting intermediate with pentanoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)pentanamide .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide demonstrate effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The sulfonamide group is particularly noted for enhancing antibacterial activity due to its ability to interfere with bacterial folic acid synthesis.

Antitumor Activity

Thiazole derivatives have been investigated for their antitumor properties. In vitro studies suggest that N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide may inhibit cancer cell proliferation through apoptosis induction. Specifically, it has shown promise against melanoma and breast cancer cell lines, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been studied as a potential inhibitor of specific enzymes involved in disease pathways, such as glucokinase activators. This inhibition can be crucial in managing metabolic disorders like diabetes, where controlling glucose levels is vital.

Pesticide Development

The unique structure of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide makes it a candidate for developing new pesticides. Its efficacy against certain plant pathogens has been documented, suggesting potential use in crop protection strategies to enhance agricultural productivity.

Herbicidal Properties

Research into the herbicidal properties of thiazole derivatives indicates that compounds like N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide can inhibit weed growth by disrupting metabolic processes in target plants, providing an environmentally friendly alternative to traditional herbicides.

Polymer Chemistry

In materials science, the incorporation of thiazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The sulfonamide group can improve the compatibility of the polymers with various fillers, leading to improved performance characteristics.

Dye Applications

The compound's vibrant color properties make it suitable for use in dye formulations, particularly in textiles and coatings where high stability and resistance to fading are required.

Case Studies

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins, leading to the inhibition of key enzymes or the disruption of cellular processes. The thiazole ring can also participate in binding interactions with biological molecules, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

| Compound Name | Core Structure | Key Substituents | Biological Activity (if reported) | Evidence ID |

|---|---|---|---|---|

| N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide | Thiazole + sulfonyl | 4-Nitrophenyl, pentanamide | Not explicitly reported | [14] |

| 2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide | Thiazole + sulfonyl | Dual 4-nitrophenyl, acetamide | Not reported | [14] |

| N4-Valeroylsulfathiazole (23) | Thiazole + sulfonamide | Pentanamide, thiazoleamine | Antibacterial | [4] |

| N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) | Thiazole | 4-Fluorophenyl, furan-propanamide | Anticancer (KPNB1 inhibition) | [1] |

| 5-Chloro-N-(4-nitrophenyl)pentanamide | Phenyl + amide | 4-Nitrophenyl, pentanamide, chloro | Not reported | [12] |

| N-[4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl]acetamide | Thiadiazole + sulfonamide | 5-Ethyl-thiadiazole, acetamide | Not reported | [18] |

Key Observations:

Core Structure Variability :

- The target compound shares a thiazole core with N4-valeroylsulfathiazole (23) and Compound 31 but differs in substituents. The sulfonyl group in the target compound contrasts with the sulfonamide in N4-valeroylsulfathiazole , which may alter metabolic stability .

- Compound 31 replaces the nitro group with a 4-fluorophenyl moiety, reducing electron-withdrawing effects but retaining anticancer activity .

5-Chloro-N-(4-nitrophenyl)pentanamide () lacks the thiazole ring but retains the nitro and pentanamide groups, highlighting the thiazole's role in target binding .

Synthetic Routes: Analogs like N4-valeroylsulfathiazole are synthesized via sulfonyl chloride reactions (similar to methods in ), suggesting feasible pathways for the target compound .

Physicochemical and Spectroscopic Comparisons

Table 2: Physicochemical Properties

*Predicted based on structural analogs.

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide, a compound with the molecular formula C14H15N3O5S2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H15N3O5S2

- Molar Mass : 369.42 g/mol

- Structure : The compound features a thiazole ring substituted with a nitrophenyl sulfonyl group, which is critical for its biological activity .

The biological activity of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Preliminary research suggests that it may act as an inhibitor of certain enzymes and receptors, modulating pathways related to cell proliferation and apoptosis .

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Initial studies suggest that derivatives of thiazole compounds can exhibit significant antimicrobial effects against various pathogens. The presence of the nitrophenyl sulfonyl moiety enhances this activity .

- Anticancer Properties : Some studies have explored the potential of thiazole derivatives in cancer therapy, showing that they can induce apoptosis in cancer cell lines through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets in neurodegenerative diseases and cancer treatment .

Case Studies and Research Findings

Research findings from various studies highlight the biological potential of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide:

Q & A

Q. What are the critical steps in synthesizing N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide, and which analytical techniques confirm intermediate structures?

Answer: The synthesis typically involves multi-step routes starting with the functionalization of a thiazole core. Key steps include:

- Sulfonylation : Introducing the 4-nitrophenylsulfonyl group to the thiazole ring under controlled pH and temperature to avoid side reactions .

- Amide Coupling : Reaction of the sulfonylated thiazole intermediate with pentanoyl chloride or activated pentanoic acid derivatives, often using coupling agents like EDC/HOBt in anhydrous conditions .

Q. Analytical Methods :

- Intermediates : NMR (¹H/¹³C) and IR spectroscopy are critical for confirming sulfonylation success (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and amide bond formation (C=O at ~1650 cm⁻¹) .

- Final Product : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula and purity .

Advanced Question

Q. How can researchers optimize reaction conditions to address low yields reported in sulfonylation or amidation steps?

Answer: Low yields often arise from competing hydrolysis or incomplete activation of reactants. Methodological improvements include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for sulfonylation to stabilize intermediates and minimize hydrolysis .

- Catalysis : Introduce catalytic bases (e.g., DMAP) during amide coupling to enhance nucleophilic attack efficiency .

- Real-Time Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic Question

Q. What spectroscopic and chromatographic methods are essential for characterizing the final compound?

Answer:

- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm, sulfonyl-linked aromatic protons at δ 8.0–8.5 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, while LC-MS correlates retention time with molecular weight .

Advanced Question

Q. How can contradictions in solvent selection for sulfonylation steps across studies be resolved?

Answer: Conflicting reports on solvent efficacy (e.g., DCM vs. THF) require systematic evaluation:

- Dielectric Constant Screening : Test solvents with varying polarity to identify optimal stabilization of charged intermediates (e.g., sulfonate anions) .

- Kinetic Studies : Compare reaction rates in different solvents using in situ FTIR or NMR to quantify intermediate stability .

- Computational Modeling : DFT calculations can predict solvent effects on transition-state energies, guiding empirical testing .

Advanced Question

Q. How does the 4-nitrophenylsulfonyl group influence bioactivity, and what structural modifications enhance target interactions?

Answer:

- Role of Sulfonyl Group : The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to nucleophilic residues in enzyme active sites (e.g., cysteine proteases) .

- Modifications :

- Electron-Donating Substituents : Replace nitro with methoxy to modulate reactivity and reduce off-target interactions .

- Steric Optimization : Introduce methyl groups ortho to the sulfonyl group to improve selectivity via steric hindrance .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity changes post-modification .

Advanced Question

Q. How can researchers address discrepancies in reported biological activity data between in vitro and in vivo studies?

Answer:

- Pharmacokinetic Profiling : Assess compound stability in plasma (e.g., LC-MS/MS) to identify rapid metabolism as a cause of reduced in vivo efficacy .

- Prodrug Strategies : Modify the pentanamide moiety to enhance bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .

- Dose-Response Re-evaluation : Conduct in vitro assays under physiologically relevant conditions (e.g., serum-containing media) to better predict in vivo outcomes .

Advanced Question

Q. What cross-coupling reactions are applicable for introducing aryl groups to the thiazole ring in related analogs?

Answer:

- Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to attach aryl boronic acids to brominated thiazole intermediates .

- Buchwald-Hartwig Amination : Introduce nitrogen-containing aryl groups via Pd-mediated C–N bond formation .

- Optimization : Screen ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) to improve yields in heteroaromatic systems .

Advanced Question

Q. What strategies identify biological targets when the mechanism of action is unknown?

Answer:

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .

- Kinase Profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions, narrowing potential targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.